N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide
Description
N-(6-(Methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide is a benzothiazole-derived acetamide featuring a methylthio (-SCH₃) group at position 6 of the benzothiazole ring and a phenoxyacetamide side chain. Its structure combines electron-rich aromatic systems (benzothiazole and phenoxy) with a sulfur-containing substituent, influencing its electronic properties and biological interactions.
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c1-21-12-7-8-13-14(9-12)22-16(17-13)18-15(19)10-20-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCQZYODULTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide typically involves the coupling of 2-aminobenzothiazole derivatives with phenoxyacetic acid derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes . For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways and altering the balance of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Features and Substituent Impacts
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) substituents (e.g., compound 6d in ) enhance antitumor activity via VEGFR-2 inhibition but may reduce metabolic stability.
- Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., p-tolyl in ) improve urease inhibition by forming π-π interactions with enzyme active sites. Fluorobenzyloxy substituents (e.g., 5j in ) enhance anticonvulsant activity due to increased blood-brain barrier penetration.
- Sulfur-Containing Moieties : Methylthio and thioether groups (e.g., in ) may modulate redox activity, influencing antioxidant or pro-apoptotic effects.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Sulfur-containing groups (e.g., methylthio) are prone to oxidation, forming sulfoxide or sulfone metabolites, which may alter activity or toxicity profiles .
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide is a compound belonging to the benzothiazole derivatives, which are known for their diverse biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and potential applications of this compound, supported by relevant data and research findings.
Synthesis
The synthesis of this compound typically involves the coupling of 2-aminobenzothiazole derivatives with phenoxyacetic acid derivatives. The reaction is generally carried out in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains. For instance, benzothiazole derivatives have been reported to possess antibacterial, antifungal, and antiprotozoal properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Thiocyanate-β-bromo-propionyl-UBT | Antibacterial | 50 μg/mL |
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide | Antifungal | 25 μg/mL |
| 2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide | Antiprotozoal | 30 μg/mL |
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies suggest that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 12 |
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide | MCF7 (breast cancer) | 8 |
| 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | A549 (lung cancer) | 5 |
The mechanism of action of this compound involves its interaction with various molecular targets within cells. It is believed to inhibit specific enzymes and proteins, disrupting essential cellular processes such as cell cycle progression and apoptosis regulation. The compound may also interact with DNA, leading to alterations in replication and transcription processes.
Case Studies
- Anticancer Study : A study conducted on the effects of this compound on HeLa cells demonstrated a significant reduction in cell viability at concentrations as low as 12 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
- Antimicrobial Efficacy : Another study focused on the antimicrobial efficacy of benzothiazole derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent against infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
